molecular formula C5H9NO4 B554879 N-Methyl-L-aspartic acid CAS No. 4226-18-0

N-Methyl-L-aspartic acid

Cat. No. B554879
CAS RN: 4226-18-0
M. Wt: 147.13 g/mol
InChI Key: HOKKHZGPKSLGJE-VKHMYHEASA-N
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Description

N-Methyl-L-aspartic acid is a derivative of aspartic acid . It plays a crucial role in N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission, which is important in physiological and pathological processes . It is used in neurological diseases research .


Synthesis Analysis

Methods for the synthesis of N-methyl-DL-aspartic acid derivatives have been reported . These methods often involve multiple steps and may use toxic reagents or solid phase materials under harsh conditions .


Molecular Structure Analysis

The molecular weight of N-Methyl-L-aspartic acid is 147.13 . Its IUPAC name is (2S)-2-(methylamino)butanedioic acid .


Chemical Reactions Analysis

N-Methyl-L-aspartic acid can undergo various chemical reactions. For instance, it has been involved in the thermolysin-catalyzed condensation reaction .


Physical And Chemical Properties Analysis

N-Methyl-L-aspartic acid has a melting point of 185°C . It is also hygroscopic .

Scientific Research Applications

  • Neurotransmitter Receptor Studies : N-Methyl-L-aspartic acid is used in identifying and studying different excitatory amino acid receptors in the brain, particularly in the hippocampus. It is recognized for its role in activating NMDA receptors, which are involved in synaptic plasticity and memory functions (Fagni, Baudry, & Lynch, 1983).

  • Endocrine System Research : This compound has been shown to influence the secretion of various hormones. For example, in ewes, it triggers the release of luteinizing hormone and growth hormone while suppressing prolactin secretion (Downing, Joss, & Scaramuzzi, 1996). Similarly, in ovariectomized ewes, N-Methyl-L-aspartic acid impacts luteinizing hormone secretion, particularly in the presence of estradiol (Estienne, Schillo, Hileman, Green, & Hayes, 1990).

  • Binding Site Mapping : The distribution of NMDA-sensitive L-[3H]glutamate-binding sites, which likely correspond to NMDA receptors, was mapped in the rat brain. This distribution is consistent with regions known to use glutamate as an excitatory transmitter, indicating the importance of NMDA receptors in neurotransmission (Monaghan & Cotman, 1985).

  • Synthetic Applications : N-Methyl-L-aspartic acid derivatives are significant in pharmaceuticals, artificial sweeteners, and synthetic enzymes. An engineered variant of methylaspartate ammonia lyase has been used for the enantioselective synthesis of these derivatives, showcasing its importance in synthetic chemistry (Puthan Veetil, Raj, de Villiers, Tepper, Dekker, Quax, & Poelarends, 2013).

  • Role in Hormone Regulation : N-Methyl-L-aspartic acid and its derivatives have been implicated in hormone regulation. For instance, D-aspartic acid and N-methyl-D-aspartic acid are present in the rat's nervous system and endocrine glands, influencing prolactin release (D'aniello, Tolino, D’Aniello, Errico, Fisher, & Di Fiore, 2000).

Safety And Hazards

N-Methyl-L-aspartic acid should be handled with care. Avoid contact with skin, eyes, or clothing. Avoid dust formation and inhalation. Keep in a dry, cool, and well-ventilated place . In case of contact, rinse immediately with plenty of water .

Future Directions

Research on N-Methyl-L-aspartic acid is ongoing. It has been suggested that NMDA receptor antagonists, such as GluN2B-selective antagonists, which can effectively block both pro-death metabotropic and pro-death ionotropic signaling, may have better application prospects . The concurrent, sensitive, fast, and reproducible measurement of these metabolites in brain tissues will be useful to correlate the amount of free d-Asp with relevant neurological processes .

properties

IUPAC Name

(2S)-2-(methylamino)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-6-3(5(9)10)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKKHZGPKSLGJE-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901032158
Record name N-Methyl-L-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901032158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-L-aspartic acid

CAS RN

4226-18-0
Record name N-Methyl-L-aspartic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004226180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-L-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901032158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYL-L-ASPARTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06M97TDT18
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
JD Leander, RR Lawson, PL Ornstein, DM Zimmerman - Brain research, 1988 - Elsevier
… This NMDA-induced lethality was stereoselective~ Nmethyl-L-aspartic acid had no effects at doses as high as 400 mg/kg. Moderate doses of phencyelidine (PCP) and drugs having PCP…
Number of citations: 0 www.sciencedirect.com
J Du, L Zhang - Systems Microbiology and Biomanufacturing, 2022 - Springer
… Compared with other previously reported sarcosine oxidases, the enzyme showed a specific N-demethylation activity against N-methyl-l-aspartic acid according to the analysis by chiral …
Number of citations: 0 link.springer.com
M Sato, F Inoue, N Kanno, Y Sato - Biochemical Journal, 1987 - ncbi.nlm.nih.gov
… coincided accurately with those of authentic N-methyl-L-aspartic acid. But the optical rotatory … in water, 20 C), was opposite to that of authentic N-methyl-L-aspartic acid, [MI205= 1501, …
Number of citations: 0 www.ncbi.nlm.nih.gov
DT Nguyen, KR Kim, G Lee… - Biomedical …, 2012 - Wiley Online Library
… Two enantiomers were baseline separated, and the detection limits for N-methyl-L-aspartic acid (NMLA) and N-methyl-D-aspartic acid (NMDA) were 0.07 and 0.03 ng/g, respectively. …
AD‧ Aniello, MM Di Fiore, GH Fisher… - The FASEB …, 2000 - Wiley Online Library
… To further confirm the above results and ascertain whether NMLA (N-methyl-L-aspartic acid) was also present (in addition to NMDA) in the rat tissues investigated, the samples were …
Number of citations: 0 faseb.onlinelibrary.wiley.com
A D'Aniello, A De Simone, P Spinelli, S D'Aniello… - Analytical …, 2002 - Elsevier
… NMDA, OPA, 2-mercaptoethanol (β-mercaptoethanol), methylamine (CH 3 NH 2 ), Tris, and other salts used in this work as well as the methyl amino acids N-methyl-l-aspartic acid, N-…
Number of citations: 0 www.sciencedirect.com
A D'Aniello, P Spinelli, A De Simone, S D'Aniello… - FEBS letters, 2003 - Elsevier
… N-Methyl-L-aspartic acid (NMLA) at a concentration of 1 mM also gave a positive response, but was much less efficient than NMDA (Table 3). Regarding the synthesis, we also …
Number of citations: 0 www.sciencedirect.com
M Boros, J Kökösi, J Vámos, I Kövesdi, B Noszál - Amino Acids, 2007 - Springer
… Mh Chemie 131: 1011–1018 Sciuto S, Piattelli M, Chillemi R (1979) N-methyl-l-aspartic acid from the red alga halopytis-incurvus. Phytochemistry 18: 1058–1058 Seleni A, D’Aniello S, …
Number of citations: 0 link.springer.com
M Terrazas, P Marlière, P Herdewijn - Chemistry & Biodiversity, 2008 - Wiley Online Library
… In this regard, we focused on N-methyl-L-aspartic acid as … -5’-monophosphate and N-methyl-L-aspartic acid methyl ester [4] … further research with N-methyl-L-aspartic acid as leaving …
Number of citations: 0 onlinelibrary.wiley.com
M Sato, T Nakano, M Takeuchi, N Kanno, E Nagahisa… - Phytochemistry, 1996 - Elsevier
… N-Methyl-L-aspartic acid (NMLA) has been isolated from the red alga, Halopytis incurvus (Rhodomelaceae, Ceramiales), by Sciuto et al. [1 I]. It is noteworthy that NMA occurs not only in …
Number of citations: 0 www.sciencedirect.com

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